Cas no 92-81-9 (9,10-Dihydroacridine)

9,10-Dihydroacridine structure
9,10-Dihydroacridine structure
Nome del prodotto:9,10-Dihydroacridine
Numero CAS:92-81-9
MF:C13H11N
MW:181.233143091202
MDL:MFCD00022256
CID:808113
PubChem ID:354333378

9,10-Dihydroacridine Proprietà chimiche e fisiche

Nomi e identificatori

    • Acridine, 9,10-dihydro-
    • 9,10-DIHYDROACRIDINE
    • 9,10-Dihydro-acridine
    • ACRIDAN
    • acridan acid
    • Acridane
    • Acridine,9,10-dihydro
    • Carbazine
    • EINECS 202-192-3
    • 9-Aza-9,10-dihydroanthracene
    • NSC 41239
    • ITV7RA4Y9P
    • HJCUTNIGJHJGCF-UHFFFAOYSA-N
    • Q63408668
    • 9,10-dihydroacridin
    • 9,10 dihydroacridine
    • Acridine,10-dihydro-
    • 9,10-Dihydroacridine #
    • WLN: T C666 BM IHJ
    • 9,10-Dihydroacridine, AldrichCPR
    • NSC41239
    • Acridine, 9,10-dihydro- (9CI)
    • BDBM50012868
    • 9,10-Dihydroacridine (ACI)
    • Acridan (6CI, 7CI, 8CI)
    • D90359
    • CHEMBL304205
    • SCHEMBL183367
    • AKOS006272322
    • DTXSID4073887
    • UNII-ITV7RA4Y9P
    • NS00039490
    • NSC-41239
    • MFCD00022256
    • D5058
    • Acridine, 9,10-dihydro-(9CI)
    • DB-095727
    • CS-0187293
    • SY056562
    • AI3-09022
    • DTXCID9048776
    • 92-81-9
    • LS-14187
    • 9,10-Dihydroacridine
    • MDL: MFCD00022256
    • Inchi: 1S/C13H11N/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1-8,14H,9H2
    • Chiave InChI: HJCUTNIGJHJGCF-UHFFFAOYSA-N
    • Sorrisi: C1C=C2NC3C(CC2=CC=1)=CC=CC=3

Proprietà calcolate

  • Massa esatta: 181.08900
  • Massa monoisotopica: 181.089
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 0
  • Complessità: 181
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.5
  • Superficie polare topologica: 12

Proprietà sperimentali

  • Colore/forma: No data available
  • Densità: 1.117±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: 168.0 to 172.0 deg-C
  • Punto di ebollizione: 348°C(lit.)
  • Punto di infiammabilità: 164.2±17.8 °C
  • Indice di rifrazione: 1.6118 (estimate)
  • Solubilità: Quasi insolubile (0,012 g/l) (25°C),
  • PSA: 12.03000
  • LogP: 3.47240
  • λmax: 280(lit.)

9,10-Dihydroacridine Informazioni sulla sicurezza

9,10-Dihydroacridine Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Ambeed
A646651-25g
9,10-Dihydroacridine
92-81-9 98%
25g
$239.0 2024-05-30
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY056562-5g
9,10-Dihydroacridine
92-81-9 ≥98%
5g
¥191.0 2023-09-15
eNovation Chemicals LLC
Y1291695-25g
Acridine, 9,10-dihydro-
92-81-9 98%
25g
$180 2024-06-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X81765-5g
9,10-Dihydroacridine
92-81-9 98%
5g
¥1138.0 2023-09-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
EQ705-1g
9,10-Dihydroacridine
92-81-9 98.0%(GC)
1g
¥575.0 2022-06-10
TRC
D448863-250mg
9,10-Dihydroacridine
92-81-9
250mg
$69.00 2023-05-18
TRC
D448863-500mg
9,10-Dihydroacridine
92-81-9
500mg
$110.00 2023-05-18
eNovation Chemicals LLC
Y1291695-10g
Acridine, 9,10-dihydro-
92-81-9 98%
10g
$245 2023-05-17
Chemenu
CM362208-25g
9,10-dihydroacridine
92-81-9 95%+
25g
$260 2024-07-20
eNovation Chemicals LLC
D634226-5g
9,10-Dihydroacridine
92-81-9 97%
5g
$460 2024-06-05

9,10-Dihydroacridine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Ruthenium(1+), [(1,2,3,4,5,6-η)-2,2′′,4,4′′,6,6′′-hexamethyl[1,1′:3′,1′′-terphen… Solvents: Toluene ;  1 min, 5 bar, rt
Riferimento
Hydrogenation and Transfer Hydrogenation Promoted by Tethered Ru-S Complexes: From Cooperative Dihydrogen Activation to Hydride Abstraction/Proton Release from Dihydrogen Surrogates
Lefranc, Alice; Qu, Zheng-Wang; Grimme, Stefan; Oestreich, Martin, Chemistry - A European Journal, 2016, 22(29), 10009-10016

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Gold ,  Titania Solvents: Toluene ;  2.5 h, 2 MPa, 60 °C
Riferimento
An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts
Ren, Dong; He, Lin; Yu, Lei; Ding, Ran-Sheng; Liu, Yong-Mei; et al, Journal of the American Chemical Society, 2012, 134(42), 17592-17598

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Formic acid ,  Triethylamine Catalysts: Potassium iodide ,  Bis[dichloro[η5-(pentamethylcyclopentadienyl)]rhodium] Solvents: Dichloromethane ;  12 h, 40 °C; 40 °C → rt
1.2 Reagents: Potassium hydroxide Solvents: Water ;  basified, rt
Riferimento
The Remarkable Effect of a Simple Ion: Iodide-Promoted Transfer Hydrogenation of Heteroaromatics
Wu, Jianjun; Wang, Chao; Tang, Weijun; Pettman, Alan; Xiao, Jianliang, Chemistry - A European Journal, 2012, 18(31), 9525-9529

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Bis(2,3,5,6-tetrafluorophenyl)(2,4,6-trimethylphenyl)borane Solvents: Toluene-d8 ;  17 h, 4 atm, 105 °C
Riferimento
Catalytic Hydrogenation with Frustrated Lewis Pairs: Selectivity Achieved by Size-Exclusion Design of Lewis Acids
Eros, Gabor; Nagy, Krisztina; Mehdi, Hasan; Papai, Imre; Nagy, Peter; et al, Chemistry - A European Journal, 2012, 18(2), 574-585

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Boron trifluoride etherate ,  Sodium cyanoborohydride Solvents: Tetrahydrofuran
Riferimento
Reduction of quinolines to 1,2,3,4-tetrahydro derivatives employing a combination of NaCNBH3 and BF3.OEt2
Srikrishna, Adusumilli; Reddy, T. Jagadeeswar; Viswajanani, Ranganathan, Tetrahedron, 1996, 52(5), 1631-6

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Sodium ,  15-Crown-5 Solvents: Tetrahydrofuran ;  5 min, 0 °C
1.2 Reagents: Isopropanol Solvents: Tetrahydrofuran ;  5 min, 0 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
A Practical and Chemoselective Ammonia-Free Birch Reduction
Lei, Peng ; Ding, Yuxuan; Zhang, Xiaohe; Adijiang, Adila; Li, Hengzhao; et al, Organic Letters, 2018, 20(12), 3439-3442

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide ,  Hydrogen Catalysts: 2458074-41-2 Solvents: 2-Methyltetrahydrofuran ;  4 bar, rt → 80 °C; 19 h, 80 °C
Riferimento
Hydrogenation/dehydrogenation of N-heterocycles catalyzed by ruthenium complexes based on multimodal proton-responsive CNN(H) pincer ligands
Sanchez, Praxedes; Hernandez-Juarez, Martin; Rendon, Nuria; Lopez-Serrano, Joaquin; Santos, Laura L.; et al, Dalton Transactions, 2020, 49(28), 9583-9587

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Hantzsch ester Catalysts: Boric acid (H3BO3) Solvents: 1,2-Dichloroethane ;  7 h, 60 °C
Riferimento
Boric acid catalyzed chemoselective reduction of quinolines
Bhattacharyya, Dipanjan; Nandi, Sekhar; Adhikari, Priyanka; Sarmah, Bikash Kumar; Konwar, Monuranjan; et al, Organic & Biomolecular Chemistry, 2020, 18(6), 1214-1220

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Tris(pentafluorophenyl)borane Solvents: Benzene ;  10 min, 4 bar, 80 °C
Riferimento
Microwave-assisted FLP-catalyzed hydrogenations
Tussing, S.; Paradies, J., Dalton Transactions, 2016, 45(14), 6124-6128

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Trimethylamineborane ,  Trifluoroacetic acid Solvents: Water ;  3 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Riferimento
Metal-Free Hydrogenation of N-Heterocycles with Trimethylamine Borane and TFA in Aqueous Solution
Zeng, Yao-Fu ; Li, Yi-Na; Zhou, Ming-Xi; Han, Shuai; Guo, Yu; et al, Advanced Synthesis & Catalysis, 2022, 364(21), 3664-3669

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Chloro[5-[1-[(4-methoxyphenyl)imino-κN]ethyl]-1,3-benzodioxol-4-yl-κC][(1,2,3,4,… ,  Chloro[6-[1-[(4-methoxyphenyl)imino-κN]ethyl]-1,3-benzodioxol-5-yl-κC][(1,2,3,4,… Solvents: 2,2,2-Trifluoroethanol ;  3 h, 1 atm, rt
Riferimento
Robust cyclometallated Ir(III) catalysts for the homogeneous hydrogenation of N-heterocycles under mild conditions
Wu, Jianjun; Barnard, Jonathan H.; Zhang, Yi; Talwar, Dinesh; Robertson, Craig M.; et al, Chemical Communications (Cambridge, 2013, 49(63), 7052-7054

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Copper Solvents: Isopropanol ;  13 h, 50 bar, 80 °C
Riferimento
Cu nanoparticles embedded on reticular chitosan-derived N-doped carbon: Application to the catalytic hydrogenation of alkenes, alkynes and N-heteroarenes
Hammi, Nisrine; Chen, Shuo; Michon, Christophe; Royer, Sebastien; El Kadib, Abdelkrim, Molecular Catalysis, 2022, 519,

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Formic acid ,  Triethylamine Catalysts: Gold Solvents: Toluene ;  rt; 26 h, 100 °C
Riferimento
Unsupported Nanoporous Gold-Catalyzed Chemoselective Reduction of Quinolines Using Formic Acid as a Hydrogen Source
Butt, Madiha; Zhao, Yuhui; Feng, Xiujuan; Lu, Ye; Jin, Tienan; et al, ChemistrySelect, 2019, 4(21), 6572-6577

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Cobalt oxide (Co3O4) Solvents: Methanol ;  96 h, 120 °C
Riferimento
Cobalt Encapsulated in N-Doped Graphene Layers: An Efficient and Stable Catalyst for Hydrogenation of Quinoline Compounds
Wei, Zhongzhe; Chen, Yiqing; Wang, Jing; Su, Diefeng; Tang, Minghui; et al, ACS Catalysis, 2016, 6(9), 5816-5822

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: N-Hexadecyl-2-pyridinemethanamine (complexes with ruthenium) Solvents: Isopropanol ;  8 h, 1 MPa, 80 °C
Riferimento
Electronic Effect in a Ruthenium Catalyst Designed in Nanoporous N-Functionalized Carbon for Efficient Hydrogenation of Heteroarenes
Chandra, Debraj ; Saini, Shikha; Bhattacharya, Saswata ; Bhaumik, Asim; Kamata, Keigo ; et al, ACS Applied Materials & Interfaces, 2020, 12(47), 52668-52677

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Pinacolborane Catalysts: Boron(1+), (1,4-diazabicyclo[2.2.2]octane-κN1)[2,3-dimethyl-2,3-butanediolato(2-… Solvents: (Trifluoromethyl)benzene ;  1 h, rt
Riferimento
Taking the F out of FLP: Simple Lewis Acid-Base Pairs for Mild Reductions with Neutral Boranes via Borenium Ion Catalysis
Eisenberger, Patrick; Bailey, Adrian M.; Crudden, Cathleen M., Journal of the American Chemical Society, 2012, 134(42), 17384-17387

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Potassium hydroxide ,  Phosphorus Solvents: Dimethyl sulfoxide ,  Water ;  3 h, 100 °C
Riferimento
Reduction of Acridine and 9-Chloroacridine with Red Phosphorus in the KOH/DMSO System
Kuimov, V. A.; Gusarova, N. K.; Malysheva, S. F.; Kon'kova, T. V.; Trofimov, B. A., Doklady Chemistry, 2019, 487(1), 177-179

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: tert-Butanol ,  1,3-Dimethyl-2-imidazolidinone ,  Sodium Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
1.2 Reagents: Water ;  0 °C
Riferimento
Birch Reduction of Arenes Using Sodium Dispersion and DMI under Mild Conditions
Asako, Sobi; Takahashi, Ikko; Kurogi, Takashi; Murakami, Yoshiaki; Ilies, Laurean; et al, Chemistry Letters, 2022, 51(1), 38-40

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: Potassium hydroxide ,  Hydrogen Catalysts: Cobalt(2+), (acetonitrile)[3,7-bis[2-(diphenylphosphino-κP)ethyl]octahydro-1,5-d… Solvents: Isopropanol ;  48 h, 30 bar, 100 °C
Riferimento
Homogeneous hydrogenation with a cobalt/tetraphosphine catalyst: a superior hydride donor for polar double bonds and N-heteroarenes
Duan, Ya-Nan; Du, Xiaoyong; Cui, Zhikai; Zeng, Yiqun; Liu, Yufeng; et al, Journal of the American Chemical Society, 2019, 141(51), 20424-20433

Metodo di produzione 20

Condizioni di reazione
1.1 Reagents: Diboronic acid Solvents: Water ;  10 min, 80 °C
Riferimento
Metal-Free Hydrogen Atom Transfer from Water: Expeditious Hydrogenation of N-Heterocycles Mediated by Diboronic Acid
Xia, Yun-Tao; Sun, Xiao-Tao; Zhang, Ling; Luo, Kai; Wu, Lei, Chemistry - A European Journal, 2016, 22(48), 17151-17155

9,10-Dihydroacridine Preparation Products

9,10-Dihydroacridine Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:92-81-9)9,10-Dihydroacridine
A941279
Purezza:99%/99%
Quantità:25g/100g
Prezzo ($):215.0/859.0